molecular formula C30H14Br4 B13148407 1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene CAS No. 84870-40-6

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene

Cat. No.: B13148407
CAS No.: 84870-40-6
M. Wt: 694.0 g/mol
InChI Key: BOUUHLOOTPPEIM-UHFFFAOYSA-N
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Description

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four bromine atoms and two phenylethynyl groups attached to the anthracene core. It is known for its strong fluorescence and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene can be synthesized through a multi-step process involving the bromination of anthracene followed by the Sonogashira coupling reaction. The general steps are as follows:

    Bromination: Anthracene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1,3,5,7-tetrabromoanthracene.

    Sonogashira Coupling: The tetrabromoanthracene is then subjected to a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the anthracene core and the phenylethynyl groups.

    Coupling Reactions: The phenylethynyl groups can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium or copper catalysts are used in the presence of bases like triethylamine or potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation and Reduction: Products include oxidized or reduced forms of the anthracene core and phenylethynyl groups.

    Coupling Reactions: Products include more complex polycyclic structures with extended conjugation.

Scientific Research Applications

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene has several scientific research applications:

    Chemistry: Used as a fluorescent probe in spectroscopic studies and as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in fluorescence microscopy and imaging techniques to study biological processes at the molecular level.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its strong fluorescence and stability.

Mechanism of Action

The mechanism of action of 1,3,5,7-tetrabromo-9,10-bis(phenylethynyl)anthracene involves its interaction with light and its ability to emit fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. Upon returning to the ground state, the compound emits light, producing fluorescence. This property is exploited in various applications, including imaging and optoelectronics.

Comparison with Similar Compounds

Similar Compounds

    9,10-Bis(phenylethynyl)anthracene: Lacks the bromine atoms and has similar fluorescence properties but different reactivity.

    1-Chloro-9,10-bis(phenylethynyl)anthracene: Contains a chlorine atom instead of bromine, resulting in different chemical behavior and applications.

    5,12-Bis(phenylethynyl)naphthacene: A related compound with a naphthacene core, used in similar applications but with different optical properties.

Uniqueness

1,3,5,7-Tetrabromo-9,10-bis(phenylethynyl)anthracene is unique due to the presence of four bromine atoms, which enhance its reactivity and allow for further functionalization. Its strong fluorescence and stability make it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

84870-40-6

Molecular Formula

C30H14Br4

Molecular Weight

694.0 g/mol

IUPAC Name

1,3,5,7-tetrabromo-9,10-bis(2-phenylethynyl)anthracene

InChI

InChI=1S/C30H14Br4/c31-21-15-25-23(13-11-19-7-3-1-4-8-19)29-26(16-22(32)17-27(29)33)24(30(25)28(34)18-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H

InChI Key

BOUUHLOOTPPEIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=C(C=C(C3=C(C4=C2C(=CC(=C4)Br)Br)C#CC5=CC=CC=C5)Br)Br

Origin of Product

United States

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